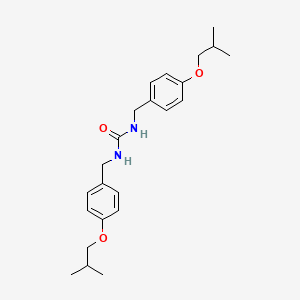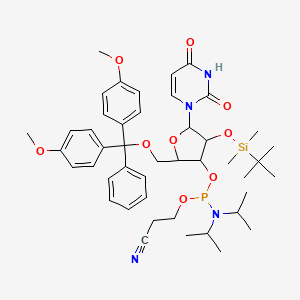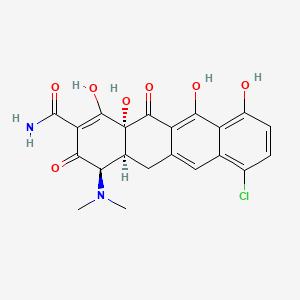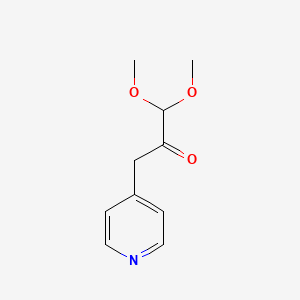
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol. It is an intermediate in the synthesis of various pyridone derivatives, which are used as cardiotonics. The compound is characterized by its yellow solid appearance and solubility in dichloromethane and ethyl acetate.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one can be synthesized through a series of chemical reactions. One common method involves the nucleophilic substitution of 1,4-dihydropyrazine with propionic anhydride . The reaction conditions typically include the use of solvents such as dichloromethane or ethyl acetate and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The compound is often produced in bulk quantities and stored under refrigeration to maintain its stability.
化学反应分析
Types of Reactions
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and dimethylformamide (DMF) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of pyridone derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the synthesis of biologically active molecules, including those with potential therapeutic effects.
Medicine: Pyridone derivatives synthesized from this compound have cardiotonic properties and are investigated for their potential use in treating heart conditions.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one involves its role as an intermediate in the synthesis of biologically active molecules. These molecules may interact with specific molecular targets and pathways, such as enzymes or receptors, to exert their effects. For example, pyridone derivatives synthesized from this compound may act on cardiac muscle cells to enhance their contractility.
相似化合物的比较
Similar Compounds
1,1-Dimethoxy-2-propanone: A similar compound with a different substitution pattern on the propanone backbone.
3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone: Another related compound with a hydroxyl and nitrophenyl group.
Uniqueness
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of pyridone derivatives with cardiotonic properties. Its solubility in dichloromethane and ethyl acetate also distinguishes it from other similar compounds.
属性
CAS 编号 |
98293-78-8 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
1,1-dimethoxy-3-pyridin-4-ylpropan-2-one |
InChI |
InChI=1S/C10H13NO3/c1-13-10(14-2)9(12)7-8-3-5-11-6-4-8/h3-6,10H,7H2,1-2H3 |
InChI 键 |
WYIDOHXEGVTEEW-UHFFFAOYSA-N |
规范 SMILES |
COC(C(=O)CC1=CC=NC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


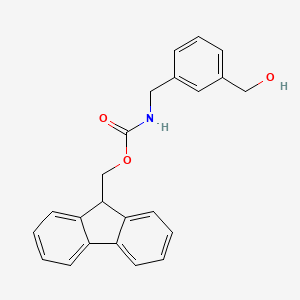
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
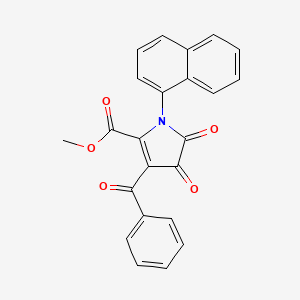
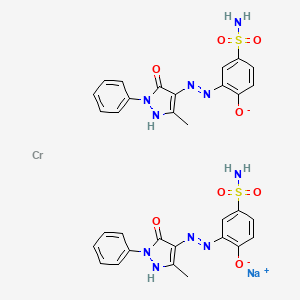
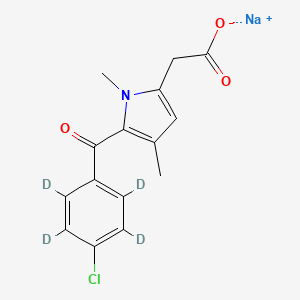
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
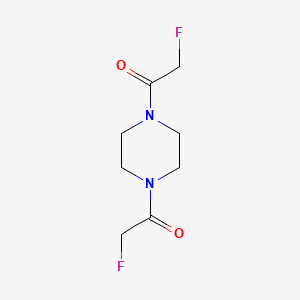
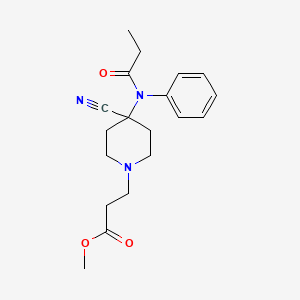
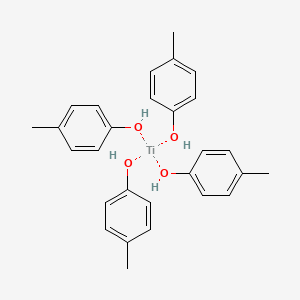
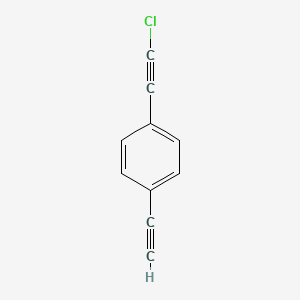
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
